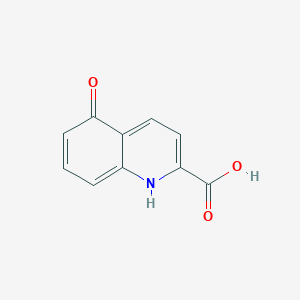
Methyl 3-amino-5-methoxybenzoate hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-5-methoxybenzoate hydrochloride is an organic compound with the molecular formula C9H12ClNO3. It is a derivative of benzoic acid, featuring an amino group at the third position and a methoxy group at the fifth position on the benzene ring, with a methyl ester functional group. This compound is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-methoxybenzoate hydrochloride can be synthesized through several methods. One common approach involves the reduction of methyl 3-methoxy-5-nitrobenzoate using a reducing agent such as ammonium formate in the presence of a palladium catalyst. The reaction is typically carried out in methanol under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of methyl 3-amino-5-methoxybenzoate hydrochloride often involves large-scale reduction reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and safety.
化学反应分析
Types of Reactions
Methyl 3-amino-5-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as ammonium formate and palladium catalysts are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and derivatives, depending on the specific reagents and conditions used.
科学研究应用
Methyl 3-amino-5-methoxybenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of methyl 3-amino-5-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups on the benzene ring allow it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Methyl 3-amino-5-fluorobenzoate: Similar structure with a fluorine atom instead of a methoxy group.
Methyl 3-aminobenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Amino-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 3-amino-5-methoxybenzoate hydrochloride is unique due to the presence of both amino and methoxy groups, which confer specific reactivity and potential biological activity. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial use .
属性
IUPAC Name |
methyl 3-amino-5-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-8-4-6(9(11)13-2)3-7(10)5-8;/h3-5H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQQSTYTHRHVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl benzo[b]thiophen-6-ylcarbamate](/img/structure/B8047958.png)


![tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8047979.png)






